1,2-Bis(4-pyridyl)ethane

Description

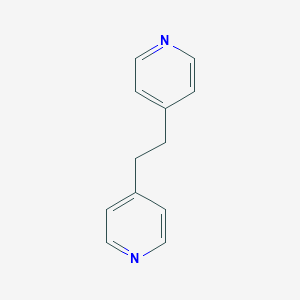

Structure

3D Structure

Properties

IUPAC Name |

4-(2-pyridin-4-ylethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h3-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRKTVIJNCVZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022221 | |

| Record name | 1,2-bis(4-Pyridyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4916-57-8 | |

| Record name | 1,2-Bis(4-pyridyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4916-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(4-pyridyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004916578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4916-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-bis(4-Pyridyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-ethylenedipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(4-PYRIDYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO1EVC302B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(4-pyridyl)ethane: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-pyridyl)ethane, also known as 4,4'-ethylenedipyridine, is a versatile bipyridine ligand extensively utilized in the fields of coordination chemistry, crystal engineering, and materials science. Its flexible ethylene (B1197577) bridge allows for the formation of diverse supramolecular architectures, making it a valuable building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and pharmaceutical co-crystals. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications relevant to drug development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder under standard conditions.[1][2] It is soluble in methanol (B129727) and other organic solvents.[2] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂ | [3] |

| Molecular Weight | 184.24 g/mol | [3][4] |

| Appearance | White to light yellow or pinkish crystalline powder | [1][2] |

| Melting Point | 110-112 °C | [2][4] |

| Boiling Point | 174 °C at 3 mmHg | [2] |

| Solubility | Soluble in methanol | [2] |

| pKa | 6.13 ± 0.10 (Predicted) | [2] |

| Storage | Inert atmosphere, Room Temperature | [2] |

| CAS Number | 4916-57-8 | [3][4] |

Experimental Protocols

Synthesis of this compound from 4-Methylpyridine (B42270)

A general and effective method for the synthesis of this compound involves the oxidative coupling of 4-methylpyridine (4-picoline).

Materials:

-

4-Methylpyridine (4-picoline)

-

Powdered Sulfur

-

Concentrated Hydrochloric Acid (12 M)

-

Water

Procedure: [1]

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylpyridine (1.6 g, 17.18 mmol), powdered sulfur (275 mg, 8.59 mmol), and concentrated hydrochloric acid (0.48 mL, 5.76 mmol).

-

Heat the reaction mixture to 120 °C and stir vigorously for 24 hours.

-

After 24 hours, cool the mixture to room temperature.

-

Perform an extraction by adding dichloromethane (20 mL) and water (20 mL) to the reaction flask.

-

Separate the organic layer, and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., a mixture of benzene (B151609) and cyclohexane, or ethanol)

-

Erlenmeyer flasks

-

Heating source (hot plate)

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Dissolve the crude product in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.

-

If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

-

Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals in a desiccator or a vacuum oven.

Characterization Techniques

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (ATR-FTIR): [10]

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum.

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra.

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and information on the crystal packing.

Procedure:

-

Grow single crystals of this compound, typically by slow evaporation of a saturated solution.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: A flowchart illustrating the key stages in the synthesis, purification, and characterization of this compound.

Applications in Drug Development

The unique structural features of this compound make it a compound of interest in drug development for several reasons:

-

Co-crystal Formation: Its ability to act as a hydrogen bond acceptor allows it to form co-crystals with active pharmaceutical ingredients (APIs). This can be used to modify the physicochemical properties of a drug, such as its solubility, stability, and bioavailability, without altering its chemical structure.

-

Metal-Organic Frameworks (MOFs) for Drug Delivery: As a flexible linker, this compound is used in the construction of MOFs.[1][4] These porous materials can be designed to encapsulate drug molecules and release them in a controlled manner, offering potential for targeted drug delivery systems.

-

Ligand in Bioinorganic Chemistry: The pyridine (B92270) nitrogen atoms can coordinate with metal ions that are essential for biological processes or are components of metallodrugs. Studying the coordination complexes of this compound can provide insights into the interactions of metal-based drugs with biological targets.[4]

Conclusion

This compound is a fundamentally important and versatile molecule with well-defined chemical and physical properties. The straightforward synthesis and purification protocols, combined with a range of characterization techniques, make it an accessible compound for researchers. Its applications in co-crystal engineering and the development of MOFs highlight its significant potential in the field of drug development, particularly in the areas of drug formulation and delivery. This guide provides the core technical information required for scientists to effectively utilize this compound in their research endeavors.

References

- 1. This compound | 4916-57-8 [chemicalbook.com]

- 2. This compound CAS#: 4916-57-8 [m.chemicalbook.com]

- 3. This compound | C12H12N2 | CID 78630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99 4916-57-8 [sigmaaldrich.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. cerritos.edu [cerritos.edu]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure and Conformation of 1,2-Bis(4-pyridyl)ethane

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1,2-Bis(4-pyridyl)ethane (Bpa), a versatile N-donor ligand used in the construction of metal-organic frameworks and coordination polymers.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed structural data, experimental methodologies, and visual representations of the molecule's key features.

Molecular Structure and Conformation

This compound is a flexible ligand composed of two pyridine (B92270) rings linked by an ethane (B1197151) bridge.[1] The molecule's overall shape is dictated by the rotation around the C-C bonds of the ethane bridge, leading to different conformations.

Crystal Structure

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction.[3] In the crystalline state, the molecule lies on a center of symmetry.[3] This arrangement dictates that the two pyridyl rings are oriented in an anti-conformation with respect to each other. The molecule is not planar, with the pyridyl rings being twisted relative to the central ethane bridge.[3]

Key Structural Parameters:

The precise geometry of the molecule in the solid state is defined by its bond lengths, bond angles, and torsion angles.

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C6-C6' | 1.498 (4) Å | |

| Bond Angles (°) | ||

| C6'-C6-C3 | 112.6 (2)° | |

| Torsion Angles (°) | ||

| C2-C3-C6-C6' | -99.5 (3)° | |

| C4-C3-C6-C6' | 78.0 (3)° | |

| Table 1: Selected crystallographic data for this compound. Data sourced from Ide et al., Acta Cryst. (1995). C51, 2304-2305.[3] |

The torsion angles indicate a significant deviation from a planar structure, highlighting the gauche conformation of the pyridyl rings relative to the ethane bridge.[3]

Figure 1: Molecular structure of this compound with key bond length and torsion angle.

Conformational Isomerism

In solution and in the gas phase, this compound can exist as a mixture of conformers due to rotation around the central C-C bond. The two primary conformers are the anti and gauche forms. Computational studies using methods like Hartree-Fock and Density Functional Theory (DFT) have been employed to calculate the geometries and vibrational frequencies of these conformers.[4]

Experimental Protocols

Synthesis

A general procedure for the synthesis of this compound involves the reaction of 4-methylpyridine (B42270) with powdered sulfur and concentrated hydrochloric acid at elevated temperatures.[1]

Protocol:

-

Mix 4-methylpyridine (1.6 g, 17.18 mmol), powdered sulfur (275 mg, 8.59 mmol), and concentrated hydrochloric acid (12 M, 0.48 mL, 5.76 mmol).[1]

-

Heat the mixture to 120 °C and stir for 24 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Perform an extraction using dichloromethane (B109758) (20 mL) and water.[1]

-

Separate the organic phase and purify it by column chromatography (eluent: ethyl acetate/ethylamine = 97/2/1 to 90/7/3) to yield the product as a yellow solid.[1]

X-ray Crystallography

The single-crystal X-ray diffraction data for this compound was collected to determine its solid-state structure.[3]

Protocol:

-

Crystal Growth: Crystals of Bpa were obtained by recrystallization from a benzene-cyclohexane (1:3) mixed solvent.[3]

-

Data Collection: An Enraf-Nonius CAD-4 diffractometer was used for data collection.[3]

-

Structure Solution and Refinement: The structure was solved by direct methods using the MULTAN80 program and refined by full-matrix least squares using MolEN LSFM.[3] Hydrogen atoms were located from a difference Fourier synthesis and refined isotropically.[3] Molecular graphics were generated using ORTEPII.[3]

Figure 2: General experimental workflow for the synthesis and structural characterization of this compound.

Spectroscopic Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for studying the conformational properties of this compound.[4][5]

FTIR Spectroscopy:

-

Sample Preparation: Samples can be prepared as KBr pellets or by depositing a thin film on a suitable substrate (e.g., silver for surface-enhanced infrared spectroscopy).[4]

-

Data Acquisition: Spectra are typically recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Analysis: Characteristic bands corresponding to pyridine ring vibrations, C-H stretching, and CH₂ wagging can be identified and assigned, often with the aid of computational calculations.[4][6]

Raman Spectroscopy:

-

Sample Preparation: Solid samples are typically analyzed directly. For surface-enhanced Raman scattering (SERS), the compound is adsorbed onto a roughened metal surface (e.g., silver island films).[4]

-

Data Acquisition: A laser source (e.g., He-Ne laser) is used for excitation.

-

Analysis: The Raman spectrum provides complementary information to the IR spectrum, particularly for symmetric vibrations. Changes in the spectra upon coordination to metal ions can elucidate the nature of the interaction.[5]

Applications in Research and Development

This compound serves as a crucial building block in supramolecular chemistry and crystal engineering.[7] Its flexibility allows for the construction of diverse coordination polymers and metal-organic frameworks with interesting topologies and properties, such as guest inclusion and magnetic behavior.[5] Understanding the fundamental structure and conformation of this ligand is paramount for the rational design of new functional materials.

References

An In-Depth Technical Guide to 1,2-Bis(4-pyridyl)ethane (CAS 4916-57-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Bis(4-pyridyl)ethane, a versatile bipyridine ligand extensively utilized in coordination chemistry and crystal engineering. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and key applications, with a particular focus on its role in the formation of metal-organic frameworks (MOFs) and coordination polymers. Experimental protocols for its synthesis and the preparation of a representative MOF are provided to facilitate practical application in a research setting.

Physicochemical Properties

This compound, also known as 4,4'-ethylenedipyridine, is a solid, typically appearing as white to light yellow crystals.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4916-57-8 | [2] |

| Molecular Formula | C₁₂H₁₂N₂ | [2][3] |

| Molecular Weight | 184.24 g/mol | [2] |

| Melting Point | 110-112 °C | |

| Boiling Point | 174 °C at 3 mmHg | [4] |

| Solubility | Soluble in Methanol | [5] |

| Appearance | White to light yellow crystalline powder | [1][5] |

Spectroscopic and Structural Data

The structural and spectroscopic characteristics of this compound are crucial for its identification and characterization in various chemical processes.

Spectroscopic Analysis

A summary of the key spectroscopic data is presented below.

| Technique | Data Highlights | Reference(s) |

| ¹H NMR | A representative spectrum is available, showing characteristic peaks for the pyridyl and ethane (B1197151) protons. | [1] |

| ¹³C NMR | Spectra are available and provide information on the carbon framework. | [2][6] |

| Infrared (IR) Spectroscopy | ATR-FTIR spectra have been reported, showing characteristic vibrational modes. | [7][8] |

| Mass Spectrometry (MS) | GC-MS data is available, with major peaks observed at m/z 92 and 184. | [2] |

Crystal Structure

X-ray diffraction studies have revealed that the this compound molecule can be situated on a center of symmetry within its crystal lattice.[9] The molecule is not planar, with a notable torsion angle between the pyridyl rings and the ethane bridge.[9] This flexibility is a key attribute that influences the geometry of the coordination polymers it forms.

Synthesis and Reactions

Synthesis of this compound

Two primary synthetic routes for this compound have been reported.

Method 1: From 4-Methylpyridine (B42270)

A general procedure involves the reaction of 4-methylpyridine with powdered sulfur in the presence of concentrated hydrochloric acid.[4]

Method 2: From 4-Pyridinecarboxaldehyde (B46228) and Ethylenediamine (B42938)

This method involves a two-step process:

-

Reaction of 4-pyridinecarboxaldehyde with ethylenediamine to form an intermediate di-alkoxide.

-

Subsequent condensation under acidic conditions to yield this compound.[10]

Experimental Protocol: Synthesis from 4-Methylpyridine

This protocol is adapted from a reported general procedure.[4]

Materials:

-

4-Methylpyridine

-

Powdered Sulfur

-

Concentrated Hydrochloric Acid (12 M)

-

Water

-

Ethyl acetate

-

Ethylamine

Procedure:

-

Combine 4-methylpyridine, powdered sulfur, and concentrated hydrochloric acid in a suitable reaction vessel.

-

Heat the mixture to 120 °C and stir for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an extraction using dichloromethane and water.

-

Separate the organic phase.

-

Purify the crude product by column chromatography using an eluent of ethyl acetate/ethylamine.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications

The primary application of this compound lies in its role as a versatile building block in supramolecular chemistry.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is widely employed as a flexible bridging ligand in the synthesis of coordination polymers and MOFs.[4][11] Its ability to connect metal centers allows for the construction of one-, two-, and three-dimensional networks. The flexibility of the ethane linker enables the formation of diverse and often interpenetrated structures. These materials have potential applications in gas storage and separation.

Experimental Protocol: Synthesis of a Zinc-based MOF

The following is a representative protocol for the synthesis of a MOF using this compound.

Materials:

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

A dicarboxylic acid linker (e.g., terephthalic acid)

-

This compound

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a vial, dissolve the dicarboxylic acid linker and this compound in DMF.

-

In a separate vial, dissolve zinc nitrate hexahydrate in DMF.

-

Carefully layer the zinc nitrate solution on top of the ligand solution.

-

Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).

-

After cooling to room temperature, crystals of the MOF should have formed.

-

Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol (B145695) or acetone.

-

Dry the crystals under vacuum.

Diagram of MOF Synthesis Workflow

Caption: General workflow for the synthesis of a MOF.

Other Applications

-

Proteomics Research: It has been described as a bipyridine compound for use in proteomics research.[12]

-

Catalysis: A study has reported its use as a catalyst in the oxidative conversion of D-lactose to lactobionic acid.

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its metal complexes have been investigated for their biological activities. For instance, dinuclear palladium(II) complexes incorporating this ligand have been studied for their in vitro cytotoxic activities and their interactions with DNA and bovine serum albumin (BSA).[11] This suggests a potential, albeit indirect, role in the development of novel metallodrugs for cancer therapy. Further research is needed to explore the therapeutic potential of its derivatives and coordination compounds.

Safety Information

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block in modern chemistry. Its well-defined physicochemical properties, coupled with its flexible nature, make it an ideal candidate for the construction of complex supramolecular architectures such as coordination polymers and MOFs. The synthetic routes are accessible, and its applications continue to expand. For researchers in materials science and drug development, this compound offers a foundational component for the design and synthesis of novel functional materials and potential therapeutic agents.

References

- 1. This compound(4916-57-8) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C12H12N2 | CID 78630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 4916-57-8 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. chembk.com [chembk.com]

- 11. 1,2-双(4-吡啶基)乙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

solubility and melting point of 1,2-Bis(4-pyridyl)ethane

An In-depth Technical Guide to the Solubility and Melting Point of 1,2-Bis(4-pyridyl)ethane

Introduction

This compound, also known as 4,4'-Ethylenedipyridine, is a bidentate N-donor ligand widely utilized in the fields of coordination chemistry and materials science.[1][2] Its flexible ethylene (B1197577) bridge and terminal pyridine (B92270) rings allow it to coordinate with metal ions, forming diverse structures such as metal-organic frameworks (MOFs) and coordination polymers.[1][2] An accurate understanding of its fundamental physical properties, particularly its melting point and solubility, is critical for its synthesis, purification, and application in designing novel materials. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are foundational to its handling and use in experimental settings. It is typically described as a solid ranging in appearance from white or colorless to light yellow or pink crystals or crystalline powder.[1][3][4]

Data Presentation: Melting Point and Solubility

The following tables summarize the reported quantitative data for the melting point and qualitative solubility of this compound.

| Physical Property | Value | Source |

| Melting Point | 110-112 °C (lit.) | [1][3] |

| Melting Point | 107-113 °C | [4] |

| Melting Point | 110-114 °C |

| Solvent | Solubility | Source |

| Methanol | Soluble | [1][5][6] |

| Ethanol | Soluble | [3] |

| Acetone | Soluble | [3] |

| Benzene | Soluble | [3] |

| Acidic Solutions (e.g., 5% HCl) | Expected to be soluble | [7][8] |

Note: The solubility in acidic solutions is predicted based on the basic nature of the pyridine nitrogen atoms, which can be protonated to form more polar, water-soluble salts.

Experimental Protocols

Accurate determination of melting point and solubility requires standardized experimental procedures. The following methodologies are adapted from established organic chemistry laboratory techniques.

Protocol 1: Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[9] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to depress and broaden the melting range.[9][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a mortar and pestle.[11][12]

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until the packed sample is approximately 1-2 cm high.[11][12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. This saves time in the subsequent, more precise measurements.[9]

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Prepare a new sample and place it in the apparatus.

-

Heating and Observation: Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, as it approaches the expected melting point.[9][13]

-

Record Melting Range: Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last crystal melts and the entire sample is a clear liquid (T2).[9] The melting range is reported as T1-T2.

-

Repeat: For accuracy, conduct at least two careful determinations. The values should be consistent.

Protocol 2: Qualitative Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[7][14] The basic nitrogen atoms in the pyridine rings of this compound suggest solubility in acidic solutions.

Apparatus:

-

Small test tubes

-

Graduated cylinder or pipettes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Sample Measurement: In a small, clean test tube, place approximately 25 mg of this compound.

-

Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, methanol, 5% HCl) to the test tube in three separate 0.25 mL portions.[7]

-

Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution. A vortex mixer can be used for more consistent mixing.

-

Observation: Observe the mixture closely. The compound is considered "soluble" if it dissolves completely, leaving no visible solid particles. If the solid remains, it is "insoluble."

-

Systematic Testing: A systematic approach is often used:

-

Water: Test solubility in water first to determine polarity. The presence of two pyridine rings in this compound suggests it may have low solubility in water.

-

5% HCl: If insoluble in water, test in 5% aqueous HCl. The basic pyridine nitrogens should be protonated by the acid, forming a polar salt that is soluble in the aqueous medium.[7][8] This confirms the presence of a basic functional group.

-

Organic Solvents: Test solubility in various organic solvents of differing polarities, such as methanol, ethanol, and acetone, to establish a broader solubility profile.

-

Visualizations

Workflow for Physical Property Characterization

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound like this compound.

Caption: Workflow for determining physical properties.

References

- 1. This compound | 4916-57-8 [chemicalbook.com]

- 2. scientificlabs.com [scientificlabs.com]

- 3. This compound [chembk.com]

- 4. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4916-57-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 4916-57-8 [m.chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. athabascau.ca [athabascau.ca]

- 11. scribd.com [scribd.com]

- 12. byjus.com [byjus.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2-Bis(4-pyridyl)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2-Bis(4-pyridyl)ethane. This document details the expected spectral data, outlines a thorough experimental protocol for acquiring high-quality NMR spectra, and presents the information in a clear, accessible format for researchers and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a versatile bidentate ligand used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its structural and electronic properties are of significant interest in materials science and medicinal chemistry. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This guide will facilitate the interpretation of ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its characterization.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the symmetry of the this compound molecule, the NMR spectra are relatively simple. The pyridyl rings and the ethane (B1197151) bridge give rise to distinct signals that can be readily assigned. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of similar pyridyl-containing compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Signal | Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-α | 2, 6, 2', 6' | Doublet | ~8.50 | ~6.0 |

| H-β | 3, 5, 3', 5' | Doublet | ~7.15 | ~6.0 |

| -CH₂- | 7, 8 | Singlet | ~3.00 | N/A |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Signal | Carbons | Chemical Shift (δ, ppm) |

| C-α | 2, 6, 2', 6' | ~150.0 |

| C-β | 3, 5, 3', 5' | ~124.0 |

| C-γ | 4, 4' | ~148.0 |

| -CH₂- | 7, 8 | ~37.0 |

Visualizing the Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If necessary, gently warm the vial to aid dissolution.

-

Transfer: Once fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). If not already present in the solvent, a small amount can be added.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.

¹³C NMR Spectroscopy:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024-4096 scans, or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of 0 to 160 ppm is appropriate.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak of CDCl₃ can be used for referencing (δ ~7.26 ppm for ¹H and δ ~77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify all significant peaks and integrate their areas in the ¹H NMR spectrum to determine the relative number of protons.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

Caption: General experimental workflow for NMR analysis.

Conclusion

This technical guide provides essential information for the ¹H and ¹³C NMR analysis of this compound. The presented data and protocols offer a solid foundation for researchers and scientists to accurately characterize this important chemical compound, aiding in quality control, reaction monitoring, and further research in its various applications. By following the outlined procedures, high-quality, reproducible NMR data can be obtained, leading to confident structural assignment and purity assessment.

An In-depth Spectroscopic Guide to 1,2-Bis(4-pyridyl)ethane: FTIR and Raman Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Raman spectroscopic analysis of 1,2-Bis(4-pyridyl)ethane (BPE), a key building block in supramolecular chemistry and crystal engineering. This document details the vibrational characteristics of BPE, offering a foundational understanding for its identification, characterization, and application in drug development and materials science.

Introduction to this compound and Vibrational Spectroscopy

This compound (BPE) is a versatile linear bidentate ligand known for its ability to form coordination polymers and metal-organic frameworks (MOFs). Its flexible ethylene (B1197577) bridge allows for conformational freedom, leading to diverse structural motifs. Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure and bonding within BPE.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar functional groups. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (laser), providing information about the polarizability changes during molecular vibrations. It is highly effective for analyzing non-polar bonds and symmetric vibrations. Together, these complementary techniques offer a complete vibrational fingerprint of the molecule.[1]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following protocols are recommended for the FTIR and Raman analysis of solid BPE.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grinding: A small amount of BPE (typically 1-2 mg) is intimately mixed with approximately 200-300 mg of dry, infrared-grade potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be ground to a fine, homogeneous powder to minimize scattering of infrared radiation.

-

Pellet Formation: The powdered mixture is transferred to a pellet press. A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet should be recorded under the same conditions and subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation:

-

Solid BPE powder can be directly placed on a microscope slide or packed into a capillary tube for analysis.

Instrumentation and Parameters:

-

Spectrometer: A Raman spectrometer equipped with a charge-coupled device (CCD) detector.

-

Excitation Source: A solid-state laser is commonly used. The choice of laser wavelength (e.g., 532 nm, 785 nm, or 1064 nm) is critical to avoid or minimize fluorescence from the sample. For aromatic compounds like BPE, a longer wavelength laser (e.g., 785 nm or 1064 nm) is often preferred.[2]

-

Laser Power: The laser power at the sample should be optimized to obtain a good signal without causing thermal degradation of the BPE. A typical starting point is 5-10 mW.

-

Spectral Range: 3500 - 100 cm⁻¹

-

Resolution: 2-4 cm⁻¹

-

Acquisition Time: The integration time and number of accumulations should be adjusted to achieve an adequate signal-to-noise ratio.

Spectroscopic Data and Vibrational Mode Assignments

The vibrational spectra of BPE are characterized by modes associated with the pyridyl rings, the ethylene bridge, and their coupled motions. The assignments presented here are based on a combination of experimental observations and computational studies, primarily from density functional theory (DFT) calculations at the B3LYP/6-31G(d) level of theory.[3]

FTIR Spectral Data

The FTIR spectrum of BPE is dominated by bands arising from the vibrations of the pyridyl rings and the C-H groups.

| Observed Peak (cm⁻¹) | Calculated Peak (cm⁻¹) | Vibrational Assignment |

| ~3070 | ~3075 | Aromatic C-H stretching |

| ~2920 | ~2925 | CH₂ asymmetric stretching |

| ~2850 | ~2855 | CH₂ symmetric stretching |

| ~1600 | ~1605 | Pyridyl ring C=C and C=N stretching |

| ~1480 | ~1485 | Pyridyl ring stretching |

| ~1415 | ~1420 | CH₂ scissoring |

| ~1215 | ~1220 | In-plane C-H bending |

| ~1065 | ~1070 | Pyridyl ring breathing |

| ~995 | ~1000 | Pyridyl ring trigonal breathing |

| ~810 | ~815 | Out-of-plane C-H bending |

| ~550 | ~555 | Ring deformation |

Raman Spectral Data

The Raman spectrum of BPE provides complementary information, particularly for the symmetric vibrations of the molecule.

| Observed Peak (cm⁻¹) | Calculated Peak (cm⁻¹) | Vibrational Assignment |

| ~3070 | ~3075 | Aromatic C-H stretching |

| ~2925 | ~2930 | CH₂ asymmetric stretching |

| ~2855 | ~2860 | CH₂ symmetric stretching |

| ~1610 | ~1615 | Pyridyl ring C=C and C=N stretching |

| ~1210 | ~1215 | In-plane C-H bending |

| ~1030 | ~1035 | C-C stretching (ethylene bridge) |

| ~1000 | ~1005 | Pyridyl ring trigonal breathing (symmetric) |

| ~820 | ~825 | Out-of-plane C-H bending |

| ~630 | ~635 | In-plane ring deformation |

Visualizing the Analytical Workflow and Molecular Vibrations

Experimental and Analytical Workflow

The logical flow from sample preparation to spectral interpretation is a critical aspect of robust spectroscopic analysis.

Caption: Workflow for FTIR and Raman Spectroscopic Analysis.

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the key vibrational modes that are characteristic in its FTIR and Raman spectra.

Caption: Key Vibrational Modes of BPE.

Conclusion

The combined application of FTIR and Raman spectroscopy provides a robust analytical framework for the characterization of this compound. This guide summarizes the key spectral features, provides detailed experimental protocols, and offers a visual representation of the analytical workflow and molecular vibrations. For researchers in drug development and materials science, this information is fundamental for quality control, structural elucidation, and understanding the intermolecular interactions of BPE in more complex systems. The presented data and protocols serve as a valuable reference for the routine analysis and advanced research involving this important molecular building block.

References

1,2-Bis(4-pyridyl)ethane: A Comprehensive Technical Guide to a Flexible N-donor Ligand in Coordination Chemistry and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-pyridyl)ethane (BPE) is a versatile and flexible N-donor ligand that has garnered significant attention in the fields of coordination chemistry, materials science, and medicinal chemistry. Its unique structural properties, characterized by two pyridine (B92270) rings linked by a flexible ethane (B1197151) bridge, allow it to adopt various conformations, primarily the anti and gauche forms. This conformational flexibility plays a crucial role in the construction of diverse supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs) with tunable properties. This technical guide provides an in-depth overview of BPE, covering its synthesis, structural characteristics, coordination chemistry, and applications, with a particular focus on its emerging role in the development of novel therapeutic agents.

Introduction

The rational design and synthesis of functional materials based on the principles of supramolecular chemistry have become a cornerstone of modern chemical research. At the heart of this field lies the judicious selection of molecular building blocks, where organic ligands play a pivotal role in dictating the structure and, consequently, the function of the resulting assemblies. This compound (BPE), with its two accessible nitrogen donor atoms and a conformationally adaptable ethane spacer, has emerged as a powerful and versatile linker in the construction of coordination networks.[1][2] Its ability to bridge metal centers in different orientations allows for the formation of a wide array of architectures, from one-dimensional chains to complex three-dimensional frameworks.[3][4] This guide aims to provide a comprehensive technical resource for researchers and professionals interested in harnessing the potential of BPE in their respective fields.

Synthesis of this compound

The synthesis of BPE can be achieved through several routes, with two common methods detailed below.

Experimental Protocol: Synthesis from 4-Methylpyridine (B42270) (4-Picoline)

This method involves the oxidative coupling of 4-methylpyridine in the presence of sulfur and hydrochloric acid.[5]

Materials:

-

4-Methylpyridine (4-Picoline)

-

Powdered Sulfur

-

Concentrated Hydrochloric Acid (12 M)

-

Water

-

Ethyl Acetate

-

Ethylamine

Procedure:

-

In a suitable reaction vessel, combine 4-methylpyridine (1.6 g, 17.18 mmol), powdered sulfur (275 mg, 8.59 mmol), and concentrated hydrochloric acid (0.48 mL, 5.76 mmol).[5]

-

Heat the mixture to 120 °C and stir for 24 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an extraction using dichloromethane (20 mL) and water.

-

Separate the organic phase and purify the product using column chromatography. A suitable eluent system is a gradient of ethyl acetate/ethylamine (e.g., starting from 97:2:1 and gradually increasing the polarity to 90:7:3).[5]

-

The product, this compound, is obtained as a yellow solid. The reported yield for this method is approximately 16%.[5]

Experimental Protocol: Synthesis from 4-Pyridinecarboxaldehyde (B46228)

This two-step method involves the initial formation of a diol followed by a condensation reaction.[6]

Materials:

-

4-Pyridinecarboxaldehyde

-

Suitable solvent (e.g., ethanol)

-

Pyrophosphoric acid

Procedure:

-

Step 1: Synthesis of 1,2-bis(4-pyridyl)ethanol. React 4-pyridinecarboxaldehyde with ethylenediamine in a suitable solvent to generate 1,2-bis(4-pyridyl)ethanol.

-

Step 2: Condensation Reaction. Subject the 1,2-bis(4-pyridyl)ethanol intermediate to a condensation reaction with pyrophosphoric acid under acidic conditions to yield this compound.

Synthesis Workflow for this compound

Structural Properties and Conformational Flexibility

The ethane linker in BPE allows for rotation around the central C-C bond, leading to two primary conformers: anti and gauche. This flexibility is a defining characteristic of BPE and has profound implications for the structures of the coordination polymers and MOFs it forms. The anti conformation, with a dihedral angle of 180°, results in a linear arrangement of the two pyridyl rings, favoring the formation of one-dimensional chains or extended networks. In contrast, the gauche conformation, with a dihedral angle of approximately 60°, leads to a bent geometry, which can give rise to more complex, often interpenetrated, three-dimensional structures.

Quantitative Structural Data

The following tables summarize key bond lengths and angles for BPE in its different conformations, both as a free ligand and when coordinated to metal centers.

| Parameter | anti Conformation | gauche Conformation | Reference |

| N···N distance (Å) | ~7.0 | ~4.5 | [2] |

| C-C (ethane) bond length (Å) | ~1.54 | ~1.54 | [4] |

| Pyridyl ring C-N bond length (Å) | ~1.34 | ~1.34 | [4] |

| Dihedral angle (°) | ~180 | ~60 | [7] |

Table 1: Geometric parameters of anti and gauche conformers of this compound.

| Complex | Metal-N Bond Length (Å) | BPE Conformation | Reference |

| [Co(BPE)(5-bromoisophthalato)] | Co-N: ~2.15 | anti | [8] |

| [Zn₂(2-I-bdc)₂(BPE)] | Zn-N: 2.019–2.030 | anti | [4] |

| [Co₂(2-I-bdc)₂(BPE)] | Co-N: 2.044 | anti | [4] |

| [CuI(BPE)]n | Cu-N: Not specified | anti | [2] |

Table 2: Selected Metal-Nitrogen bond lengths in coordination polymers containing this compound.

Coordination Chemistry and MOF Construction

The ability of BPE to act as a bridging ligand between metal centers is the cornerstone of its utility in constructing coordination polymers and MOFs. The choice of metal ion, counter-anion, and reaction conditions (e.g., solvent, temperature) can influence the final architecture.

Coordination Modes and Resulting Architectures

The conformational flexibility of BPE directly impacts the dimensionality of the resulting coordination polymer.

-

1D Chains: The linear anti conformation of BPE often leads to the formation of simple one-dimensional zigzag or linear chains.

-

2D Layers: By combining BPE with other bridging ligands, such as dicarboxylates, two-dimensional layered structures can be assembled.

-

3D Frameworks: The bent gauche conformation is particularly important for the construction of three-dimensional frameworks, which can exhibit interesting properties such as porosity and interpenetration.

Coordination Modes of BPE

Experimental Protocol: Hydrothermal/Solvothermal Synthesis of MOFs

Hydrothermal and solvothermal methods are widely used for the synthesis of MOFs, as they promote the crystallization of high-quality materials.

General Procedure:

-

Reactant Preparation: Dissolve the metal salt (e.g., zinc nitrate, copper acetate) and the organic ligands (BPE and a carboxylate co-ligand) in a suitable solvent or mixture of solvents (e.g., dimethylformamide (DMF), ethanol, water).[9]

-

Reaction Setup: Place the solution in a sealed reaction vessel, typically a Teflon-lined stainless-steel autoclave.

-

Heating: Heat the autoclave to a specific temperature (typically between 80 °C and 180 °C) for a defined period (from several hours to a few days).[10]

-

Cooling: Allow the autoclave to cool slowly to room temperature.

-

Product Isolation: Collect the crystalline product by filtration, wash with fresh solvent to remove any unreacted starting materials, and dry under vacuum or in an oven.

Hydrothermal/Solvothermal MOF Synthesis Workflow

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Determining Factors to Understand the External Quantum Efficiency Values: Study Carried Out with Copper(I)-I and this compound Coordination Polymers as Downshifters in Photovoltaic Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 4916-57-8 [chemicalbook.com]

- 6. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. A Modulated Hydrothermal (MHT) Approach for the Facile Synthesis of UiO-66-Type MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Conformational Landscape of 1,2-Bis(4-pyridyl)ethane: A Technical Guide to its Molecular Geometry and Torsion Angles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular geometry and conformational flexibility of 1,2-Bis(4-pyridyl)ethane (BPE), a versatile building block in supramolecular chemistry and crystal engineering. A comprehensive understanding of its structural parameters, particularly torsion angles, is critical for the rational design of novel materials and coordination polymers with tailored properties. This document summarizes key crystallographic data, outlines experimental methodologies for its characterization, and provides visual representations of its structural features.

Molecular Structure and Conformation

This compound is a flexible ligand comprised of two pyridine (B92270) rings linked by an ethane (B1197151) bridge. The rotational freedom around the central carbon-carbon bond of the ethane linker allows the molecule to adopt various conformations. The specific conformation observed is often influenced by the solid-state packing forces in its crystalline form or its coordination environment in metal-organic frameworks.

The crystal structure of this compound reveals a non-planar molecular geometry.[1] The molecule crystallizes on a centre of symmetry, dictating the relationship between its two halves.[1] This inherent symmetry is a crucial aspect of its packing in the solid state.

Quantitative Geometric Data

The precise bond lengths, bond angles, and torsion angles of this compound have been determined through single-crystal X-ray diffraction. These parameters provide a quantitative snapshot of the molecule's conformation in the crystalline state.

| Parameter | Atoms Involved | Value |

| Bond Length | C6 - C6' | 1.498 (4) Å |

| Bond Angle | C6' - C6 - C3 | 112.6 (2) ° |

| Torsion Angle | C2 - C3 - C6 - C6' | -99.5 (3) ° |

| Torsion Angle | C4 - C3 - C6 - C6' | 78.0 (3) ° |

Table 1: Key geometric parameters of this compound as determined by X-ray crystallography. The atom numbering corresponds to the published crystal structure.[1]

The torsion angles are particularly noteworthy as they quantitatively describe the twist of the pyridine rings relative to the ethane bridge, confirming the molecule's non-planar nature.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular geometry of this compound is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of electron density distribution within a crystal, from which atomic positions and, consequently, all geometric parameters can be derived.

A typical experimental workflow for the single-crystal X-ray diffraction analysis of this compound is as follows:

Detailed Methodological Steps:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown. For this compound, this has been achieved by recrystallization from a benzene-cyclohexane (1:3) mixed solvent.[1]

-

Data Collection: A selected crystal is mounted on a diffractometer (e.g., an Enraf-Nonius CAD-4). X-ray diffraction data are collected, typically using software provided with the instrument.[1]

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of structure factors. This step is often performed using programs like MolEN PROCESS.[1]

-

Structure Solution: The initial positions of the atoms in the crystal's unit cell are determined. For organic molecules like this compound, direct methods are commonly employed using software such as MULTAN80.[1]

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using a full-matrix least-squares method to achieve the best possible fit between the calculated and observed structure factors. This is carried out with programs like MolEN LSFM.[1] Hydrogen atoms are typically located from a difference Fourier map and refined isotropically.[1]

-

Visualization: The final refined structure is visualized using molecular graphics software like ORTEPII to generate diagrams for publication and further analysis.[1]

Visualization of Torsion Angles

The concept of torsion angles is crucial for understanding the three-dimensional structure of this compound. The following diagram illustrates the key torsion angle that defines the orientation of the pyridine rings relative to the central ethane bridge.

References

Unveiling the Electronic and Photophysical Landscape of 1,2-Bis(4-pyridyl)ethane Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core electronic and photophysical properties of coordination complexes incorporating the versatile bridging ligand 1,2-Bis(4-pyridyl)ethane (BPE). BPE's flexible ethane (B1197151) linker and coordinating pyridyl groups enable the formation of a diverse array of supramolecular architectures, from discrete molecules to one-, two-, and three-dimensional coordination polymers. The resulting metal complexes, particularly with d10 and lanthanide metal centers, often exhibit intriguing luminescent properties, making them promising candidates for applications in sensing, bioimaging, and materials science. This guide provides a comprehensive overview of their synthesis, structural diversity, and, most importantly, their electronic and photophysical behavior, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Photophysical Properties of BPE Complexes

The photophysical properties of BPE complexes are intrinsically linked to the nature of the metal center, the overall dimensionality of the coordination network, and the presence of other coordinating ligands. These factors dictate the energies of the frontier molecular orbitals and the pathways for absorption, energy transfer, and emission.

Complexes with d10 Metal Ions

Complexes of d10 metal ions such as Zn(II) and Cd(II) with BPE often exhibit fluorescence originating from intraligand π-π* transitions of the BPE ligand or other aromatic co-ligands. The metal ion in these cases primarily serves as a structural template, organizing the ligands in a way that can influence their photophysical properties. For instance, π–π stacking interactions between pyridyl rings of neighboring BPE linkers in 3D networks can lead to unexpected hypsochromic (blue-shifted) emissions compared to the free ligand[1]. Conversely, the absence of such interactions in 2D frameworks can result in the more anticipated bathochromic (red-shifted) luminescence due to metal coordination[1]. Solid-state photoluminescence of d10 metal complexes with BPE and related ligands can result in blue to green light emission.

Complexes with Lanthanide Ions

Lanthanide complexes containing BPE are of particular interest due to the characteristic sharp, line-like emission bands of the lanthanide ions, which arise from f-f electronic transitions. Since these transitions are Laporte-forbidden and result in low absorption coefficients, the BPE ligand often acts as an "antenna." The organic ligand absorbs incident light, undergoes intersystem crossing to a triplet state, and then transfers this energy to the lanthanide ion, which subsequently luminesces. This process, known as the antenna effect, is crucial for sensitizing the emission of lanthanide ions. The efficiency of this energy transfer is highly dependent on the energy alignment of the ligand's triplet state and the emissive level of the lanthanide ion.

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for representative BPE and related luminescent coordination complexes.

Table 1: Photophysical Data for Selected d10 Metal-BPE and Related Complexes

| Complex/Framework | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Lifetime (ns) | Reference |

| [Zn(bmib)(HCOO)₂]·3H₂O | Not specified | 460 | Not specified | Not specified | [2] |

| [Cd(bmib)₀.₅(tdc)(DMF)(H₂O)] | Not specified | 470 | Not specified | Not specified | [2] |

| Cd-MOF with 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene | Not specified | Varies (blue/red shift) | Not specified | Not specified | [1] |

*bmib = 1,4-bis(2-ethyl-1H-imidazol-1-yl)benzene, tdc = 2,5-thiophenedicarboxylic acid. Data for closely related systems are included to illustrate typical properties.

Table 2: Photophysical Data for Selected Lanthanide Complexes

| Complex | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Lifetime (ms) | Reference |

| [EuL₂(NO₃)₃]n | Not specified | Not specified | 7.6 | 1.20 | [3] |

| [TbL₂(NO₃)₃]n | Not specified | Not specified | Not specified | 0.52 | [3] |

*L = 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione. Data for a representative luminescent lanthanide coordination polymer is provided to illustrate typical values.

Experimental Protocols

The characterization of the electronic and photophysical properties of BPE complexes involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis of BPE Coordination Polymers

A common method for the synthesis of BPE-containing coordination polymers is through solvothermal reactions.

Typical Solvothermal Synthesis:

-

A mixture of a metal salt (e.g., lanthanide nitrate, zinc nitrate), this compound (BPE), and often a co-ligand (e.g., a dicarboxylate) are dissolved in a suitable solvent, commonly N,N-dimethylformamide (DMF) or a mixture of solvents.

-

The solution is sealed in a Teflon-lined stainless steel autoclave or a glass vial.

-

The vessel is heated in an oven at a specific temperature (typically between 80-150 °C) for a period ranging from hours to several days.

-

After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with fresh solvent, and dried.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is employed to study the ground-state electronic properties of the complexes.

Protocol:

-

Sample Preparation: For solution-state measurements, dissolve a small amount of the complex in a suitable transparent solvent (e.g., acetonitrile, methanol). For solid-state measurements, a solid sample can be finely ground and dispersed in a matrix like KBr to form a pellet, or a thin film can be deposited on a quartz substrate.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). A reference cuvette containing only the solvent is used for baseline correction in solution-state measurements.

Steady-State Fluorescence Spectroscopy

This technique is used to determine the emission properties of the luminescent complexes.

Protocol:

-

Sample Preparation: Prepare samples as described for UV-Vis spectroscopy. Solutions should be sufficiently dilute to avoid inner-filter effects.

-

Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Record the emission spectrum by exciting the sample at a fixed wavelength (typically at the absorption maximum) and scanning the emission monochromator.

-

Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (the emission maximum). The corrected excitation spectrum should ideally match the absorption spectrum.

-

Photoluminescence Quantum Yield (PLQY) Determination

The PLQY is a measure of the efficiency of the emission process.

Relative Method (in solution):

-

Prepare a series of dilute solutions of the sample and a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) with absorbances below 0.1 at the excitation wavelength.

-

Measure the absorption and emission spectra for all solutions.

-

The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Absolute Method (for solids and solutions):

-

This method uses an integrating sphere to collect all emitted photons.

-

The sample is placed inside the sphere and excited.

-

Measurements are taken with the excitation beam hitting the sample and with it hitting a non-emissive reference material within the sphere.

-

The quantum yield is calculated by the instrument's software based on the difference in the integrated emission and scattered excitation light.

Time-Resolved Photoluminescence Spectroscopy

This technique measures the decay of the luminescence intensity over time, providing the excited-state lifetime (τ).

Protocol (Time-Correlated Single Photon Counting - TCSPC):

-

A pulsed light source (e.g., a laser diode or LED) excites the sample.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of these time differences is constructed, which represents the decay of the fluorescence intensity.

-

The decay curve is fitted to one or more exponential functions to determine the lifetime(s).

Visualizing Key Processes and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and experimental procedures related to the study of BPE complexes.

Experimental Workflow for Photophysical Characterization

Energy Transfer Mechanisms in Lanthanide-BPE Complexes

Förster vs. Dexter Energy Transfer

Conclusion

The study of this compound complexes reveals a rich and tunable photophysical landscape. The flexibility of the BPE ligand allows for the construction of diverse architectures which, in concert with a variety of metal centers, gives rise to a range of luminescent behaviors. While d10 metal complexes often exhibit ligand-based fluorescence influenced by supramolecular interactions, lanthanide complexes leverage the antenna effect for their characteristic sharp emissions. A thorough understanding of the underlying principles of synthesis, spectroscopy, and energy transfer, as outlined in this guide, is essential for the rational design of new BPE-based materials with tailored electronic and photophysical properties for advanced applications. Further research focused on systematically correlating structural parameters with quantitative photophysical data will undoubtedly pave the way for the development of novel functional materials in fields ranging from biomedical diagnostics to optoelectronic devices.

References

- 1. Effect of π–π stacking interactions on the emission properties of cadmium metal–organic frameworks based on 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, structure and properties of two d<sup>10</sup> metal complexes based on 1,4-bis(2-bethyl-1H-imidazol-1-yl)benzene ligand [yndxxb.ynu.edu.cn]

- 3. Photoluminescent lanthanide(iii) coordination polymers based on 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 1,2-Bis(4-pyridyl)ethane from 4-Methylpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,2-Bis(4-pyridyl)ethane, a versatile N-donor ligand, from 4-methylpyridine (B42270) (also known as γ-picoline). This compound is a crucial building block in supramolecular chemistry and materials science. Its significance in drug development lies in its role as a flexible linker for the construction of metal-organic frameworks (MOFs) and coordination polymers.[1][2] These materials have emerging applications in drug delivery, gas storage, and catalysis. This guide outlines two primary synthetic methodologies, including a sulfur-mediated coupling reaction and a method involving organolithium reagents, complete with detailed protocols and data presented for easy reference and comparison.

Introduction

This compound is a bipyridine ligand characterized by a flexible ethane (B1197151) linker, which imparts unique conformational adaptability in the formation of coordination complexes.[2] This property makes it an attractive component for the design of functional materials. In the context of pharmaceutical and drug development research, the ability to form well-defined, porous structures like MOFs is of particular interest. These frameworks can be engineered to encapsulate and release therapeutic agents, offering potential for targeted drug delivery systems. The synthesis of this compound from the readily available starting material, 4-methylpyridine, is a key process for accessing this valuable molecular tool.

Applications in Research and Drug Development

-

Metal-Organic Frameworks (MOFs) for Drug Delivery: this compound is extensively used as a flexible bridging ligand in the synthesis of MOFs.[1][3] These crystalline materials possess high porosity and tunable pore sizes, making them excellent candidates for hosting drug molecules. The flexible nature of the ethane linker can allow for dynamic framework behaviors, which may be advantageous for controlled guest release.

-

Coordination Polymers: As an N-donor ligand, it readily forms coordination polymers with various metal ions.[1] These materials are under investigation for applications in catalysis, sensing, and as functional materials in pharmaceutical formulations.

-

Supramolecular Chemistry: The ability to form predictable, self-assembled structures through coordination bonding makes it a valuable tool in supramolecular chemistry for the construction of complex architectures.

Experimental Protocols

Two distinct methods for the synthesis of this compound from 4-methylpyridine are detailed below.

Protocol 1: Sulfur-Mediated Oxidative Coupling

This protocol describes a one-pot synthesis via the oxidative coupling of 4-methylpyridine using sulfur.

Reaction Scheme:

2-(4-methylpyridine) + S → this compound + H₂S

Quantitative Data:

| Reagent/Parameter | Amount | Molar Equivalent |

| 4-Methylpyridine | 1.6 g (17.18 mmol) | 1.0 |

| Powdered Sulfur | 275 mg (8.59 mmol) | 0.5 |

| Concentrated HCl (12 M) | 0.48 mL (5.76 mmol) | 0.335 |

| Reaction Temperature | 120 °C | - |

| Reaction Time | 24 hours | - |

| Product Yield | 520 mg (16%) | - |

Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine 4-methylpyridine (1.6 g, 17.18 mmol), powdered sulfur (275 mg, 8.59 mmol), and concentrated hydrochloric acid (0.48 mL, 5.76 mmol).[1]

-

Reaction Conditions: Heat the mixture to 120 °C and stir for 24 hours.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Add dichloromethane (B109758) (20 mL) and water to the reaction mixture and perform an extraction.

-

Purification: Separate the organic phase and purify by column chromatography. A suitable eluent system is a gradient of ethyl acetate/ethylamine from 97/2/1 to 90/7/3.[1]

-

Product Isolation: The final product, this compound, is obtained as a yellow solid.[1]

Experimental Workflow for Sulfur-Mediated Synthesis

References

Established Synthetic Routes to 1,2-Bis(4-pyridyl)ethane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2-Bis(4-pyridyl)ethane, a versatile bipyridine ligand. This compound is of significant interest in coordination chemistry, materials science, and pharmaceutical research, where it is utilized as a flexible bridging ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers.[1][2] Its structural properties make it a valuable building block in the design of novel materials with potential applications in catalysis, gas storage, and as pharmaceutical intermediates.

Synthetic Approaches

Several synthetic routes to this compound have been established, with the most common methods starting from readily available pyridine (B92270) derivatives. This document details two primary methods: the oxidative coupling of 4-methylpyridine (B42270) using sulfur and the alkylation of 4-picoline via a lithiated intermediate. A third, less detailed method involving the condensation of 4-pyridinecarboxaldehyde (B46228) with ethylenediamine (B42938) is also briefly described.

Data Summary of Synthetic Routes